molecular formula C12H20N2O2 B13213362 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol

Cat. No.: B13213362
M. Wt: 224.30 g/mol
InChI Key: CVHOZWPTFRRCAG-UHFFFAOYSA-N
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Description

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol is a complex organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic or basic conditions.

    Alkylation: The 1,2,4-oxadiazole ring is then alkylated with an ethyl group using an alkyl halide in the presence of a base.

    Cyclohexane ring formation: The alkylated oxadiazole is then reacted with a cyclohexanone derivative under reductive amination conditions to form the cyclohexane ring.

    Hydroxylation: Finally, the cyclohexane ring is hydroxylated using an oxidizing agent such as osmium tetroxide or potassium permanganate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The oxadiazole ring can be reduced to an amine using hydrogenation or lithium aluminum hydride.

    Substitution: The ethyl group on the oxadiazole ring can be substituted with other alkyl or aryl groups using appropriate halides and bases.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, PCC, or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl or aryl halides with a strong base like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various alkyl or aryl-substituted derivatives.

Scientific Research Applications

1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes or receptors. This binding can inhibit the activity of the target enzyme or receptor, leading to the compound’s biological effects.

Comparison with Similar Compounds

    1,2,4-Oxadiazole derivatives: These include compounds like 1,2,4-oxadiazole-3-carboxylic acid and 1,2,4-oxadiazole-5-thiol.

    Cyclohexanol derivatives: Compounds such as 4-methylcyclohexanol and 4-tert-butylcyclohexanol.

Uniqueness: 1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol is unique due to the combination of the oxadiazole ring and the cyclohexanol moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol

InChI

InChI=1S/C12H20N2O2/c1-3-10-13-11(16-14-10)8-12(15)6-4-9(2)5-7-12/h9,15H,3-8H2,1-2H3

InChI Key

CVHOZWPTFRRCAG-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)CC2(CCC(CC2)C)O

Origin of Product

United States

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